

Fluticasone Furoate-d5: A Technical Overview of its Chemical Properties and Analysis

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Compound of Interest

Compound Name: Fluticasone Furoate-d5

Cat. No.: B15614047

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Fluticasone Furoate-d5 is the deuterated analog of Fluticasone Furoate, a synthetic trifluorinated corticosteroid used for its potent anti-inflammatory properties in the treatment of conditions like allergic rhinitis and asthma.[1][2] The inclusion of five deuterium atoms provides a stable, heavier isotope version of the parent drug, making it an invaluable tool in analytical and research settings, particularly as an internal standard for pharmacokinetic and bioanalytical studies.[3][4] This guide provides a detailed examination of the chemical properties, analytical methodologies, and mechanism of action of **Fluticasone Furoate-d5** for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

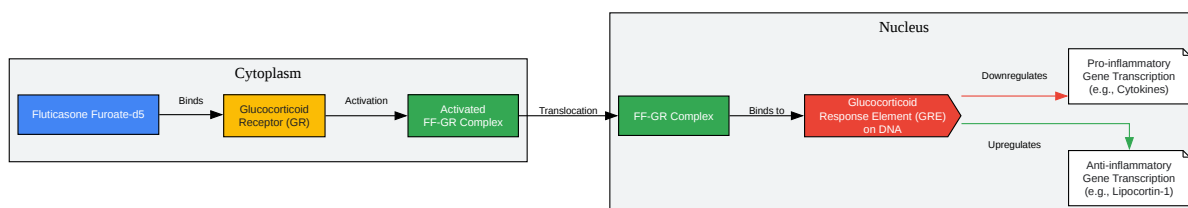
Stable isotope labeling with deuterium renders **Fluticasone Furoate-d5** chemically almost identical to its non-deuterated counterpart but distinguishable by its mass. This property is crucial for its application in mass spectrometry-based quantification, where it serves as an ideal internal standard to ensure accuracy and precision.[4]

Property	Value	Source(s)
Molecular Formula	C ₂₇ H ₂₄ D ₅ F ₃ O ₆ S	[5][6]
Molecular Weight	543.6 g/mol	[5][7]
Monoisotopic Mass	543.19507803 Da	[7]
CAS Number	Not Available (Unlabeled: 397864-44-7)	[5][6][8]
IUPAC Name	[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-[dideuterio(fluoro)methyl]sulfanylcarbonyl-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 3,4,5-trideuteriofuran-2-carboxylate	[7]
Topological Polar Surface Area	119 Å ²	[7]
XLogP3	4.8	[7]
Physical Description	Typically an off-white solid.	[9]
Stability	Isotope labeled compounds are assigned a default 5-year re-test date, suggesting good stability under appropriate storage conditions.[6] Fluticasone Furoate is stable at room temperature in regular light for at least two hours and at 37°C in media for up to 180 minutes.[10]	[6][10]

Mechanism of Action: Glucocorticoid Receptor Signaling

Like its non-deuterated form, **Fluticasone Furoate-d5** exerts its anti-inflammatory effects by acting as a potent agonist for the glucocorticoid receptor (GR).[2][11] The mechanism involves a series of intracellular events leading to the modulation of gene expression.

- **Cellular Entry and Receptor Binding:** Fluticasone Furoate passively diffuses into target cells and binds with high affinity to the GR located in the cytoplasm.[11][12]
- **Conformational Change and Nuclear Translocation:** Upon binding, the GR undergoes a conformational change, dissociates from chaperone proteins, and the activated Fluticasone Furoate-GR complex translocates into the nucleus.[11][12]
- **Gene Regulation:** Inside the nucleus, the complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[11][12] This interaction leads to:
 - **Transactivation:** Upregulation of the transcription of anti-inflammatory genes, such as those encoding for lipocortin-1, which inhibits phospholipase A2 and subsequently reduces the production of inflammatory mediators like prostaglandins and leukotrienes.[11]
 - **Transrepression:** Downregulation of the expression of pro-inflammatory genes, including those for cytokines (e.g., interleukins, TNF- α), chemokines, and adhesion molecules.[11] This is a key mechanism for suppressing the inflammatory response.[11][13]



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Figure 1. Mechanism of action of Fluticasone Furoate.

Experimental Protocols: Analytical Methodologies

Due to the very low systemic bioavailability and resulting low plasma concentrations of Fluticasone Furoate, highly sensitive analytical methods are required for its quantification.[14] [15] **Fluticasone Furoate-d5** is a critical component of these assays, serving as an internal standard to correct for sample processing variability and matrix effects.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

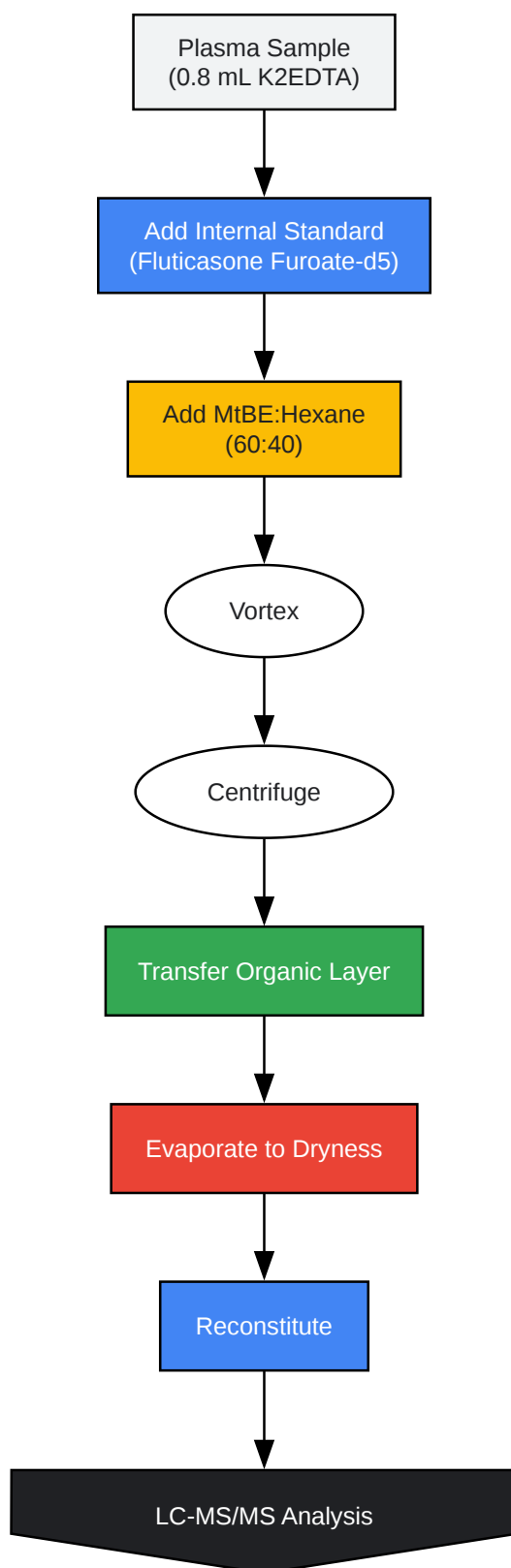
LC-MS/MS is the gold standard for quantifying Fluticasone Furoate in biological matrices like plasma.[15][16]

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is adapted from a method for analyzing Fluticasone Furoate in plasma.[3]

- Objective: To isolate the analyte from plasma proteins and other matrix components.
- Procedure:
 - To 0.800 mL of K₂EDTA plasma sample in a polypropylene tube, add the internal standard solution (**Fluticasone Furoate-d5**).
 - Perform liquid-liquid extraction by adding a mixture of Methyl-tert-Butyl-Ether (MtBE) and Hexane (60:40 v/v).
 - Vortex the mixture to ensure thorough mixing and partitioning of the analyte into the organic layer.
 - Centrifuge to separate the aqueous and organic phases.
 - Transfer the organic (upper) layer to a clean tube.
 - Evaporate the organic solvent to dryness under a stream of nitrogen.

- Reconstitute the dried residue in a suitable mobile phase-compatible solvent.
- Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.



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Figure 2. Liquid-Liquid Extraction (LLE) workflow.

2. Sample Preparation: Solid-Phase Extraction (SPE)

This is an alternative, often cleaner, method for sample preparation.[16][17]

- Objective: To purify and concentrate the analyte from the biological matrix using a solid sorbent.
- Procedure:
 - Spike plasma samples with Fluticasone Furoate-d3 as the internal standard.
 - Pre-treat the sample, which may involve protein precipitation (e.g., with zinc sulfate) to dissociate the drug from plasma proteins.[18]
 - Condition a reversed-phase SPE cartridge (e.g., C18) with methanol followed by water.
 - Load the pre-treated plasma sample onto the SPE cartridge.
 - Wash the cartridge with a weak organic solvent (e.g., 20-40% methanol in water) to remove interferences.
 - Dry the cartridge under vacuum or positive pressure.
 - Elute the analyte and internal standard with a strong organic solvent (e.g., methanol or acetonitrile).
 - Evaporate the eluate and reconstitute in the mobile phase for analysis.

3. Chromatographic and Mass Spectrometric Conditions

- Chromatography:
 - Column: A reversed-phase C18 column is commonly used.[19]

- Mobile Phase: A gradient elution with a mixture of an aqueous component (e.g., 1mM Ammonium Trifluoroacetate buffer) and an organic component (e.g., Methanol) is typical. [\[16\]](#)[\[19\]](#)
- Flow Rate: Typically in the range of 0.2-0.9 mL/min. [\[16\]](#)[\[19\]](#)
- Mass Spectrometry:
 - Ionization: Electrospray ionization (ESI) in positive mode is used. [\[16\]](#)[\[17\]](#)
 - Detection: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. [\[16\]](#)
 - MRM Transitions:
 - Fluticasone Furoate: m/z 539 → 293 [\[3\]](#)
 - **Fluticasone Furoate-d5** (Internal Standard): m/z 544 → 293 [\[3\]](#)
 - Sensitivity: Methods have been developed with a lower limit of quantification (LLOQ) as low as 0.1 to 1 pg/mL in human plasma. [\[3\]](#)[\[15\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

While detailed NMR protocols for **Fluticasone Furoate-d5** are not published, ^1H -NMR and ^{19}F -NMR are powerful techniques for the structural elucidation and quantification of fluorinated corticosteroids like fluticasone. [\[20\]](#)[\[21\]](#) For **Fluticasone Furoate-d5**, NMR would primarily be used for:

- Structural Confirmation: Verifying the chemical structure and confirming the positions of the deuterium labels.
- Isotopic Purity: Determining the percentage of deuteration and the presence of any unlabeled species.
- Quantitative Analysis (qNMR): Using a certified internal standard, qNMR can determine the precise concentration of the compound in a solution without the need for an identical

reference standard.[21] The selection of a suitable deuterated solvent (e.g., DMSO-d₆) and non-interfering quantitative proton signals is critical.[21]

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